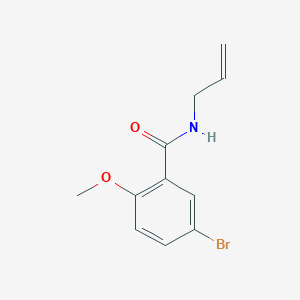
5-Chloro-2-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-isopropoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and has a molecular formula of C11H14ClNO2. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool in the field of research.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-isopropoxybenzamide involves the binding of the compound to the TRPM8 ion channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the channel to function properly. As a result, the activity of the TRPM8 channel is inhibited, leading to a reduction in cold sensation.
Biochemical and Physiological Effects:
Apart from its role in inhibiting the TRPM8 channel, 5-Chloro-2-isopropoxybenzamide has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-2-isopropoxybenzamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the study of 5-Chloro-2-isopropoxybenzamide. One potential application is in the development of novel therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the role of the TRPM8 channel in various physiological processes, which may lead to the development of new treatments for pain and sensory disorders.
In conclusion, 5-Chloro-2-isopropoxybenzamide is a valuable compound that has potential applications in various fields of scientific research. Its selectivity for the TRPM8 ion channel makes it a valuable tool for studying the role of this channel in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of novel therapies.
Métodos De Síntesis
The synthesis of 5-Chloro-2-isopropoxybenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine. The reaction is catalyzed by a base such as sodium hydroxide, and the final product is obtained by acidification and filtration. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
One of the primary applications of 5-Chloro-2-isopropoxybenzamide is in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. By blocking this channel, 5-Chloro-2-isopropoxybenzamide can be used to study the role of TRPM8 in various physiological processes, such as thermoregulation, pain perception, and sensory processing.
Propiedades
Nombre del producto |
5-Chloro-2-isopropoxybenzamide |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
5-chloro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
JYMXEXHWDWIRGS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)
